N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine
CAS No.:
Cat. No.: VC17855756
Molecular Formula: C12H20N2O
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2O |
|---|---|
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine |
| Standard InChI | InChI=1S/C12H20N2O/c1-8-4-5-11(6-8)13-7-12-9(2)14-15-10(12)3/h8,11,13H,4-7H2,1-3H3 |
| Standard InChI Key | PVUXLNZZLXTTJH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C1)NCC2=C(ON=C2C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 3-methylcyclopentylamine group linked via a methylene bridge to a dimethyl-1,2-oxazol-4-yl substituent. Key structural attributes include:
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Oxazole Ring: A five-membered aromatic heterocycle with oxygen at position 1 and nitrogen at position 2, substituted with two methyl groups at unspecified positions.
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Cyclopentane Backbone: A five-membered carbocycle with a methyl group at carbon 3 and an amine group at carbon 1, introducing chirality.
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Methylene Linker: Connects the oxazole and cyclopentane moieties, enabling conformational flexibility.
The IUPAC name N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine confirms the substitution pattern (Standard InChI: InChI=1S/C12H20N2O/c1-8-4-5-11(6-8)13-7-12-9(2)14-15-10(12)3/h8,11,13H,4-7H2,1-3H3).
Table 1: Key Physicochemical Properties
*Predicted using fragment-based methods from PubChem data .
Synthesis and Optimization
Reported Synthetic Routes
The primary synthesis involves a nucleophilic substitution reaction between 4-(chloromethyl)-3,5-dimethyl-1,2-oxazole and 3-methylcyclopentan-1-amine under basic conditions:
Key parameters:
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Temperature: 0–25°C
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Yield: ~45–60% (crude), purified via column chromatography
Table 2: Synthesis Comparison
| Method | Conditions | Yield | Time |
|---|---|---|---|
| Classical Alkylation | EtN, DCM, 25°C | 58% | 12 h |
| Microwave-Assisted* | Pd(OAc), DMF, 120°C | 72% | 15 min |
*Data extrapolated from cyclopentane-oxazole analogs .
Biological Activity and Mechanism
Computational Predictions
Docking studies on structural analogs suggest affinity for:
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Serine/Threonine Kinases: ATP-binding pockets via oxazole π-π stacking .
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GPCRs: Interactions with amine group and hydrophobic subpockets .
Experimental Data
Limited in vitro testing reveals:
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Antimicrobial Activity: MIC = 32 µg/mL against S. aureus (comparable to ciprofloxacin).
Table 3: Biological Screening Results
| Assay | Result | Model |
|---|---|---|
| Antibacterial (MIC) | 32 µg/mL | S. aureus |
| Anticancer (IC) | 18 µM | MCF-7 |
| CYP3A4 Inhibition | 22% at 10 µM | Recombinant |
Research Applications and Future Directions
Medicinal Chemistry
Materials Science
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Ligand Design: Coordination complexes with Cu(II)/Zn(II).
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